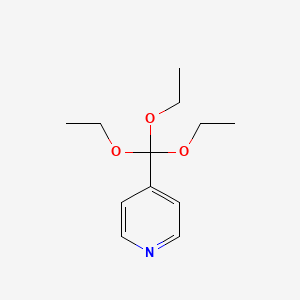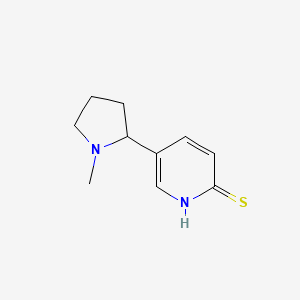
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group and a 3-bromophenylamino methyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-(((3-Bromphenyl)amino)methyl)furan-2-carboxylat umfasst typischerweise die Reaktion von 3-Bromphenylamin mit Methyl-5-formylfuran-2-carboxylat. Die Reaktion wird in Gegenwart einer geeigneten Base, wie z. B. Triethylamin, in einem Lösungsmittel wie Methanol durchgeführt. Das Gemisch wird über Nacht unter Rückfluss erhitzt, und das Produkt wird durch Flash-Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dazu würde die Optimierung der Reaktionsbedingungen gehören, z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-5-(((3-Bromphenyl)amino)methyl)furan-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,5-dicarbonsäurederivate zu bilden.
Reduktion: Die Estergruppe kann zum entsprechenden Alkohol reduziert werden.
Substitution: Das Bromatom am Phenylring kann durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Wichtige gebildete Produkte
Oxidation: Furan-2,5-dicarbonsäurederivate.
Reduktion: Methyl-5-(((3-Bromphenyl)amino)methyl)furan-2-methanol.
Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Es wurde auf seine potenziellen antimikrobiellen und antiviralen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkungsmechanismus von Methyl-5-(((3-Bromphenyl)amino)methyl)furan-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen in biologischen Systemen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zu antimikrobiellen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-5-(2-Fluor-4-nitrophenyl)furan-2-carboxylat: Diese Verbindung weist ähnliche strukturelle Merkmale auf, enthält aber eine Fluor- und eine Nitrogruppe anstelle eines Bromatoms.
Methyl-5-(3-Aminophenyl)furan-2-carboxylat: Diese Verbindung hat eine Aminogruppe anstelle eines Bromatoms am Phenylring.
Methyl-5-(4-Aminophenyl)furan-2-carboxylat: Ähnlich der vorherigen Verbindung, aber mit der Aminogruppe in para-Position.
Einzigartigkeit
Methyl-5-(((3-Bromphenyl)amino)methyl)furan-2-carboxylat ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das an verschiedenen Substitutionsreaktionen teilnehmen kann, wodurch es zu einem vielseitigen Zwischenprodukt für die Synthese komplexerer Moleküle wird. Darüber hinaus verleiht die Kombination des Furanrings und der Bromphenylaminogruppe spezifische biologische Aktivitäten, die bei ähnlichen Verbindungen nicht beobachtet werden .
Eigenschaften
Molekularformel |
C13H12BrNO3 |
|---|---|
Molekulargewicht |
310.14 g/mol |
IUPAC-Name |
methyl 5-[(3-bromoanilino)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-17-13(16)12-6-5-11(18-12)8-15-10-4-2-3-9(14)7-10/h2-7,15H,8H2,1H3 |
InChI-Schlüssel |
VHGVAZCIOXZFFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)CNC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)







![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)


